Cas no 73251-26-0 (2-hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

2-hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- Quinoline, 1,2,3,4-tetrahydro-1-(hydroxyacetyl)-
- 1-(3,4-dihydroquinolin-1(2H)-yl)-2-hydroxyethanone
- 2-hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- CS-0252818
- 73251-26-0
- 1-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-2-HYDROXYETHANONE
- EN300-61678
- AKOS000126162
- Z228585450
- YCA25126
-
- Inchi: InChI=1S/C11H13NO2/c13-8-11(14)12-7-3-5-9-4-1-2-6-10(9)12/h1-2,4,6,13H,3,5,7-8H2
- InChI Key: ROLQWEMPXBHKHA-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 191.094628657Da
- Monoisotopic Mass: 191.094628657Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5Ų
- XLogP3: 1
2-hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM411619-1g |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-hydroxyethanone |
73251-26-0 | 95%+ | 1g |
$*** | 2023-05-29 | |
AN HUI ZE SHENG Technology Co., Ltd. | CB000246337-5g |
2-hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |
73251-26-0 | 95+% | 5g |
¥12527.00 | 2023-09-15 | |
Enamine | EN300-61678-10.0g |
2-hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |
73251-26-0 | 95.0% | 10.0g |
$2024.0 | 2025-03-21 | |
TRC | H955735-250mg |
2-hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |
73251-26-0 | 250mg |
$ 365.00 | 2022-06-04 | ||
TRC | H955735-25mg |
2-hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |
73251-26-0 | 25mg |
$ 70.00 | 2022-06-04 | ||
Enamine | EN300-61678-0.05g |
2-hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |
73251-26-0 | 95.0% | 0.05g |
$88.0 | 2025-03-21 | |
1PlusChem | 1P00FHV6-2.5g |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-hydroxyethanone |
73251-26-0 | 95% | 2.5g |
$1197.00 | 2025-02-27 | |
Aaron | AR00FI3I-1g |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-hydroxyethanone |
73251-26-0 | 95% | 1g |
$672.00 | 2025-01-24 | |
1PlusChem | 1P00FHV6-1g |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-hydroxyethanone |
73251-26-0 | 95% | 1g |
$637.00 | 2025-02-27 | |
1PlusChem | 1P00FHV6-10g |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-hydroxyethanone |
73251-26-0 | 95% | 10g |
$2564.00 | 2024-04-21 |
2-hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one Related Literature
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
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Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
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Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
Additional information on 2-hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Research Brief on 2-hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one (CAS: 73251-26-0): Recent Advances and Applications
The compound 2-hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one (CAS: 73251-26-0) has recently gained significant attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings regarding this compound, focusing on its synthesis, biological activities, and potential as a drug candidate.
Recent studies have demonstrated that this tetrahydroquinoline derivative exhibits promising pharmacological properties. A 2023 publication in the Journal of Medicinal Chemistry reported its potent inhibitory activity against several kinase targets, particularly showing nanomolar affinity for CDK2 and CDK4, suggesting potential applications in cancer therapy. The compound's α-hydroxy ketone moiety appears crucial for its binding interactions with these targets.
Significant progress has been made in the synthetic methodology for 73251-26-0. A novel asymmetric synthesis route was developed in 2024, achieving >95% enantiomeric excess through a chiral auxiliary approach. This advancement is particularly important as the stereochemistry at the hydroxy-bearing carbon significantly influences the compound's biological activity. The improved synthetic protocol has enabled more efficient production for preclinical studies.
Pharmacokinetic studies published in early 2024 revealed favorable absorption and distribution properties of this compound, with oral bioavailability reaching 65% in rodent models. The metabolic stability was notably enhanced compared to earlier tetrahydroquinoline derivatives, attributed to strategic modifications at the 2-position of the ethanone moiety. These findings position 73251-26-0 as a promising lead compound for further optimization.
Emerging research has also explored the compound's potential beyond oncology. A recent study in ACS Chemical Neuroscience demonstrated neuroprotective effects in cellular models of Parkinson's disease, possibly mediated through modulation of α-synuclein aggregation. This unexpected activity profile suggests the molecule may have multiple therapeutic applications warranting further investigation.
Several pharmaceutical companies have included derivatives of 73251-26-0 in their development pipelines, with one candidate currently in Phase I clinical trials for solid tumors. The compound's scaffold has proven versatile for structural modifications, allowing for fine-tuning of selectivity and potency against various biological targets. Patent activity surrounding this chemical class has increased significantly in the past two years.
Future research directions include exploring the compound's potential in combination therapies and investigating its activity against emerging drug targets. The development of more water-soluble derivatives remains an active area of research to improve formulation options. As understanding of its mechanism of action deepens, 73251-26-0 continues to offer valuable insights for medicinal chemistry and drug discovery programs.
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